
LPS from Escherichia coli O111:B4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LPS from Escherichia coli O111:B4 is a form of lipopolysaccharide (LPS) extracted from wild-type S-form E. coli serotype O111:B4. It is commonly used to activate Toll-like receptor 4 (TLR4) on leukocytes, eliciting inflammatory signaling in isolated cells and in vivo. This form of LPS includes three regions, the O-antigenic polysaccharide chain, the core oligosaccharide, and lipid A.
Aplicaciones Científicas De Investigación
Applications in Scientific Research
-
Immunological Studies
- Macrophage Stimulation : LPS from E. coli O111:B4 is frequently used to stimulate macrophages in vitro, allowing researchers to study immune responses and the mechanisms of inflammation .
- B-cell Activation : It has been shown to effectively stimulate B-cells, making it useful for studies related to antibody production and humoral immunity .
- Vaccine Development
-
Disease Models
- Acute Kidney Injury : Research has utilized LPS from E. coli O111:B4 to induce acute kidney injury in mouse models, providing insights into pathophysiological mechanisms and potential therapeutic interventions .
- Acute Respiratory Distress Syndrome (ARDS) : This LPS has been instrumental in studying ARDS by inducing hyper-inflammatory responses in animal models, facilitating research on treatments involving stem cell therapies .
-
Therapeutic Research
- Anti-inflammatory Studies : The compound is used to investigate the anti-inflammatory effects of various agents, including exosomes derived from bone marrow mesenchymal stem cells, which have shown promise in modulating LPS-induced inflammation .
- Cancer Immunotherapy : The immunogenic properties of LPS are being explored for their potential use in cancer immunotherapy, where they may help enhance the effectiveness of therapeutic vaccines .
Case Studies
Análisis De Reacciones Químicas
Structural Composition and Reactivity
LPS from E. coli O111:B4 consists of three regions:
-
Lipid A : A hexa-acylated glucosamine disaccharide with two phosphate groups and six fatty acid chains (e.g., C12–C14), responsible for endotoxic activity .
-
Core oligosaccharide : Contains glucose, galactose, glucosamine, and heptose residues .
-
O-antigen : A repeating pentasaccharide unit (identical to Salmonella enterica O35), contributing to serotype specificity .
Key Reactivity Features :
-
Lipid A binds TLR4/MD-2 complexes via hydrophobic interactions and ionic bonds with phosphorylated groups .
-
O-antigen modulates interactions with host defense peptides (HDPs) and complement proteins .
Extraction and Purification Reactions
Conjugation Reactions
-
TNP (2,4,6-trinitrobenzenesulfonic acid) conjugation : Modifies LPS for studies on T-independent B-cell responses .
-
Deacylation : Hydrolysis of fatty acids reduces endotoxicity by 10,000-fold but diminishes TLR4 activation .
Binding Interactions with Host Defense Peptides (HDPs)
Studies using isothermal titration calorimetry (ITC) reveal distinct binding profiles :
HDP | Binding to O111:B4 LPS | Binding to K-12 LPS (No O-antigen) | Thermodynamic Profile |
---|---|---|---|
CATH-2 | Exothermic, Kd ≈ 0.5 μM | Exothermic, Kd ≈ 0.7 μM | Ionic interactions with lipid A/core sugars |
PMAP-36 | Biphasic (exo- then endothermic) | No binding detected | O-antigen-dependent hydrophobic interactions |
PR-39 | Mixed exo-/endothermic | No binding detected | Requires O-antigen for initial recognition |
Mechanistic Insights :
-
O-antigen enhances HDP binding for peptides reliant on hydrophobic interactions (e.g., PMAP-36) .
-
Lipid A-core interactions dominate for cationic peptides like CATH-2 .
TLR4 Signaling
LPS binds TLR4/MD-2 via lipid A, triggering:
-
MyD88-dependent pathway : NF-κB activation → pro-inflammatory cytokines (IL-6, TNF-α) .
-
TRIF-dependent pathway : IRF3 activation → type I interferons .
Dose-Dependent Effects :
-
0.01–1.0 μg/ml: Optimal for IL-6 production in macrophages .
-
50 μg/ml: Non-specific TLR activation (e.g., TLR2 in non-ultrapure LPS) .
Neutralization by HDPs
HDPs inhibit LPS-induced nitric oxide (NO) production in macrophages:
LPS Structure | NO Production (EC50) | HDP Inhibition (IC50) |
---|---|---|
O111:B4 (smooth) | 10 ng/ml | CATH-2: 2.5 μM |
K-12 (rough) | 5 ng/ml | PMAP-36: No effect |
Aggregation and Solubility Dynamics
Propiedades
Origen del producto |
United States |
---|
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.